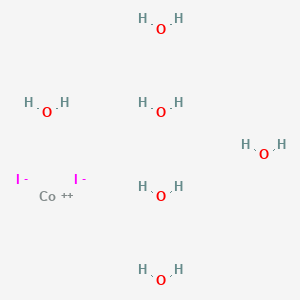
Cobaltous iodide hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cobaltous iodide hexahydrate, also known as cobalt(II) iodide hexahydrate, is an inorganic compound with the chemical formula CoI₂·6H₂O. It is a hydrated form of cobalt(II) iodide and appears as red crystals. This compound is known for its solubility in water and its use in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: Cobaltous iodide hexahydrate can be synthesized by reacting cobalt(II) oxide or related cobalt compounds with hydroiodic acid. The reaction typically involves dissolving cobalt(II) oxide in hydroiodic acid, followed by crystallization to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by treating cobalt powder with gaseous hydrogen iodide. This method ensures the formation of cobalt(II) iodide, which can then be hydrated to form the hexahydrate .
化学反応の分析
Types of Reactions: Cobaltous iodide hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to elemental cobalt under specific conditions.
Substitution: It can participate in substitution reactions where iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like silver nitrate can be used to replace iodide ions.
Major Products Formed:
Oxidation: Higher oxidation states of cobalt, such as cobalt(III) iodide.
Reduction: Elemental cobalt.
Substitution: Compounds where iodide ions are replaced by other anions.
科学的研究の応用
Cobaltous iodide hexahydrate has several scientific research applications, including:
Biology: It is used in biochemical studies to understand the role of cobalt in biological systems.
Medicine: It is investigated for its potential anticancer properties and its effects on cellular processes.
作用機序
The mechanism of action of cobaltous iodide hexahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, cobalt ions can influence cellular processes by interacting with enzymes and proteins. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions .
類似化合物との比較
- Cobalt(II) fluoride
- Cobalt(II) chloride
- Cobalt(II) bromide
- Nickel(II) iodide
- Copper(I) iodide
Comparison: Cobaltous iodide hexahydrate is unique due to its specific hydration state and its solubility in water. Compared to other cobalt halides, it has distinct redox properties and catalytic abilities. Its hexahydrate form allows for specific interactions in aqueous solutions, making it valuable in various chemical and industrial applications .
特性
CAS番号 |
10026-19-4 |
|---|---|
分子式 |
CoH2I2O |
分子量 |
330.757 g/mol |
IUPAC名 |
diiodocobalt;hydrate |
InChI |
InChI=1S/Co.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |
InChIキー |
ZIFBHWDGFHUGDZ-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Co+2].[I-].[I-] |
正規SMILES |
O.[Co](I)I |
Key on ui other cas no. |
10026-19-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B3044543.png)
![N-[(E)-(Benzoylimino)(phenyl)methyl]-N-methylbenzamide](/img/structure/B3044545.png)




![1,3,5-Tribromo-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B3044552.png)
